molecular formula C11H16IN3O B335659 1-AZEPANYL(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE

1-AZEPANYL(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE

Katalognummer: B335659
Molekulargewicht: 333.17 g/mol
InChI-Schlüssel: LKHTYHDSZKSQLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-AZEPANYL(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE is a heterocyclic compound that features a pyrazole ring substituted with an iodine atom and a methyl group, linked to an azepane ring through a carbonyl group

Eigenschaften

Molekularformel

C11H16IN3O

Molekulargewicht

333.17 g/mol

IUPAC-Name

azepan-1-yl-(4-iodo-1-methylpyrazol-3-yl)methanone

InChI

InChI=1S/C11H16IN3O/c1-14-8-9(12)10(13-14)11(16)15-6-4-2-3-5-7-15/h8H,2-7H2,1H3

InChI-Schlüssel

LKHTYHDSZKSQLM-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)N2CCCCCC2)I

Kanonische SMILES

CN1C=C(C(=N1)C(=O)N2CCCCCC2)I

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-AZEPANYL(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-AZEPANYL(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an azide group would yield an azido derivative, while reduction of the carbonyl group could produce an alcohol derivative.

Wirkmechanismus

The mechanism of action of 1-AZEPANYL(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-AZEPANYL(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to other pyrazole derivatives. This makes it a valuable compound for developing new chemical entities with enhanced properties .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.